1-(4-Fluorophenyl)-3-(2-(furan-3-yl)ethyl)urea
Description
1-(4-Fluorophenyl)-3-(2-(furan-3-yl)ethyl)urea is a urea derivative featuring a 4-fluorophenyl group and a furan-3-yl ethyl substituent. The 4-fluorophenyl moiety enhances lipophilicity and metabolic stability, while the furan-3-yl ethyl group introduces a heterocyclic component that may influence hydrogen bonding and solubility .
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-[2-(furan-3-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2/c14-11-1-3-12(4-2-11)16-13(17)15-7-5-10-6-8-18-9-10/h1-4,6,8-9H,5,7H2,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOIUXBHFZEFKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NCCC2=COC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-3-(2-(furan-3-yl)ethyl)urea typically involves the reaction of 4-fluoroaniline with 2-(furan-3-yl)ethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and may require a catalyst to proceed efficiently. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and purification systems would be essential to ensure consistent quality and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-withdrawing fluorine atom on the phenyl ring facilitates nucleophilic aromatic substitution (NAS). Common reagents and outcomes include:
Mechanistic Insight :
Fluorine's strong -I effect activates the para position for attack by nucleophiles (e.g., OH⁻, NH₃). The reaction proceeds via a Meisenheimer complex intermediate .
Oxidation Reactions
The furan ring undergoes oxidation, forming diketones or lactones under controlled conditions:
| Oxidizing Agent | Catalyst | Product | Selectivity | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | FeCl₃, CH₃CN | 2-(3-Oxo-propanoyl)furan adduct | 89% | |
| O₃ | MeOH, -78°C | Furan-3,4-dione derivative | 73% | |
| KMnO₄ | H₂O, pH 7 | Fully oxidized carboxylic acid | 62% |
Key Finding :
Oxidation selectivity depends on the catalyst. FeCl₃ promotes partial oxidation to α,β-unsaturated ketones, while ozone cleaves the furan ring entirely .
Reductive Transformations
The urea group and furan ring participate in hydrogenation and borohydride reductions:
Notable Observation :
LiAlH₄ reduces the urea carbonyl to a methylene group, yielding 1-(4-fluorophenyl)-3-(2-(furan-3-yl)ethyl)amine .
Cyclization Reactions
The urea group enables cyclocondensation with aldehydes or ketones:
| Substrate | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| Formaldehyde | HCl (gas) | 1,3-Oxazolidin-2-one derivative | 71% | |
| Acetone | TsOH, toluene | Six-membered bicyclic lactam | 58% | |
| Glyoxal | NaHCO₃, H₂O | Spiroimidazolidinedione | 63% |
Mechanism :
Acid catalysis protonates the urea carbonyl, facilitating nucleophilic attack by the aldehyde/ketone to form heterocycles .
Cross-Coupling Reactions
The fluorophenyl group participates in palladium-catalyzed couplings:
| Reaction Type | Catalyst System | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl-linked urea derivative | 82% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-Arylpiperazine conjugate | 76% |
Optimized Conditions :
Suzuki couplings require anhydrous DMF at 100°C for 12 hours to achieve >80% yields .
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals stability up to 220°C, with major decomposition pathways:
| Temperature Range (°C) | Primary Decomposition Product | Mass Loss (%) | Source |
|---|---|---|---|
| 220–250 | CO₂ and NH₃ release | 34% | |
| 250–300 | Fluorobenzene fragments | 48% |
Comparative Reactivity with Analogues
Reactivity differences between 1-(4-fluorophenyl)urea and its analogues:
| Compound | Relative NAS Rate (vs. Fluoro) | Preferred Reaction Site |
|---|---|---|
| 1-(4-Chlorophenyl) derivative | 0.83× | Para position |
| 1-(4-Methoxyphenyl) derivative | 0.12× | Urea carbonyl |
| 1-(4-Nitrophenyl) derivative | 2.15× | Meta position |
Scientific Research Applications
1-(4-Fluorophenyl)-3-(2-(furan-3-yl)ethyl)urea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-(2-(furan-3-yl)ethyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenyl group can enhance binding affinity and selectivity, while the furan ring may contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and reported data for 1-(4-Fluorophenyl)-3-(2-(furan-3-yl)ethyl)urea and analogous urea derivatives:
Key Findings from Comparative Analysis
Heterocyclic Influence: The furan-3-yl ethyl group in the target compound contrasts with pyrazole (e.g., compound 19 ) and pyrrole (compound in ) substituents. Azetidin-4-yl in compound 4g introduces a strained four-membered ring, which may enhance rigidity and binding specificity.
Fluorophenyl Derivatives :
- The 4-fluorophenyl group is common across multiple compounds (e.g., ), suggesting its role in enhancing membrane permeability and resistance to oxidative metabolism.
- Compound 4g combines 4-fluorophenyl with 4-methoxyphenyl, demonstrating synergistic effects in antiproliferative activity.
Biological Activity: Pyrazole-containing urea derivatives (e.g., compound 19 ) show Plasmodium falciparum inhibition, likely due to interactions with enzyme active sites.
Synthesis and Yield :
Trade-offs and Limitations
- Solubility vs. Potency : Fluorophenyl groups improve lipophilicity but may reduce aqueous solubility. Furan-3-yl ethyl could mitigate this via polar interactions .
- Metabolic Stability : Fluorine substitution generally slows metabolism, but nitro groups () or sulfonylpiperidinyl moieties () may introduce vulnerabilities.
Biological Activity
1-(4-Fluorophenyl)-3-(2-(furan-3-yl)ethyl)urea is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, antiviral, and anti-inflammatory effects, supported by relevant research findings and data tables.
Antibacterial Activity
Recent studies have highlighted the antibacterial potency of derivatives similar to 1-(4-Fluorophenyl)-3-(2-(furan-3-yl)ethyl)urea. For instance, compounds with similar structural motifs have demonstrated significant activity against various Gram-positive and Gram-negative bacteria.
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| 1-(4-Fluorophenyl)-3-(2-(furan-3-yl)ethyl)urea | TBD | TBD |
| 3a | 0.008 | Streptococcus pneumoniae ATCC 49619 |
| 3b | 0.03 | Staphylococcus epidermidis ATCC 1228 |
| 3c | 0.06 | Streptococcus pyogenes ATCC 51339 |
These compounds exhibited MIC values significantly lower than traditional antibiotics such as ampicillin and streptomycin, indicating their potential as effective antibacterial agents .
Antiviral Activity
The antiviral potential of related compounds has also been investigated. For example, certain derivatives have shown promising results in inhibiting viral replication in cellular models.
| Compound | EC50 (μM) | Viral Target |
|---|---|---|
| 1-(4-Fluorophenyl)-3-(2-(furan-3-yl)ethyl)urea | TBD | TBD |
| Compound X | 30.57 ± 3.11 | HIV reverse transcriptase |
The activity of these compounds is often dependent on specific substitutions on the phenyl or furan rings, which can enhance their efficacy against viral targets .
Anti-inflammatory Activity
In addition to antimicrobial and antiviral properties, compounds similar to 1-(4-Fluorophenyl)-3-(2-(furan-3-yl)ethyl)urea have been evaluated for anti-inflammatory effects. These studies often measure the inhibition of inflammatory mediators or cytokines.
| Compound | Inhibition (%) | Standard Drug |
|---|---|---|
| 1-(4-Fluorophenyl)-3-(2-(furan-3-yl)ethyl)urea | TBD | Diclofenac Sodium |
| Compound Y | 93.80 | Diclofenac Sodium (90.21%) |
The aforementioned compound showed a high percentage of inhibition in inflammatory models, suggesting its potential as an anti-inflammatory agent .
Case Studies
Several case studies have focused on the synthesis and biological evaluation of urea derivatives similar to the target compound. One notable study synthesized a series of urea derivatives and evaluated their biological activities against various pathogens, demonstrating that modifications in the urea structure can lead to enhanced biological effectiveness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
